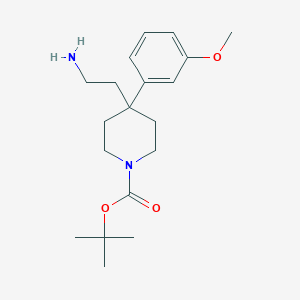
tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate, also known as TBPAP, is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound that is composed of tert-butyl, aminoethyl, methoxyphenyl, and piperidinecarboxylate components. It is a colorless, crystalline solid that is soluble in water and ethanol. TBPAP is used in organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It is used as a starting material for the synthesis of other compounds, such as quinolones and piperidines. It is also used in the synthesis of drug intermediates, such as the anti-inflammatory drug ibuprofen. In addition, it is used in the synthesis of biologically active compounds, such as the anti-cancer drug paclitaxel.
Mécanisme D'action
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate is an organic compound that is used in a variety of scientific research applications. It works by binding to certain receptors in the body, such as those involved in the regulation of inflammation and the immune system. It is also thought to have an effect on the neurotransmission of certain hormones, such as serotonin, which is involved in the regulation of mood.
Effets Biochimiques Et Physiologiques
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate has been shown to have a number of beneficial biochemical and physiological effects. It has been found to have anti-inflammatory and anti-allergic properties, as well as being able to reduce the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties, as well as being able to modulate the activity of certain enzymes involved in the metabolism of drugs. In addition, it has been found to have an effect on the neurotransmission of certain hormones, such as serotonin, which is involved in the regulation of mood.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. This makes it suitable for use in a variety of experiments. However, it is also relatively expensive, which can be a limitation when used in large-scale experiments. In addition, it is not suitable for use in experiments involving human subjects, as it has not been tested for safety or efficacy in humans.
Orientations Futures
There are a number of potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate research. One potential direction is to further explore its anti-inflammatory and anti-allergic properties. Another potential direction is to investigate its potential as an anti-cancer drug. In addition, further research could be done to explore its potential as a drug for the treatment of neurological disorders, such as depression and anxiety. Finally, further research could be done to explore its potential as a drug for the treatment of metabolic disorders, such as diabetes.
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-12-9-19(8-11-20,10-13-21)15-6-5-7-16(14-15)23-4/h5-7,14H,8-13,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYOESUOSJZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



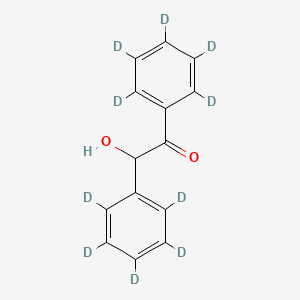
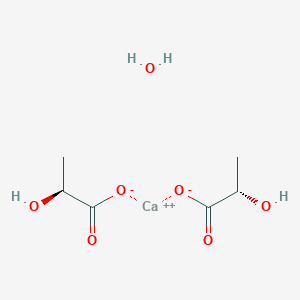
![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
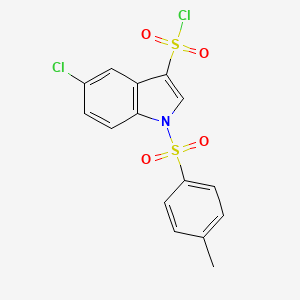
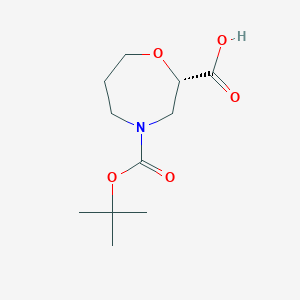
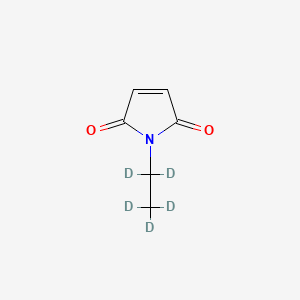
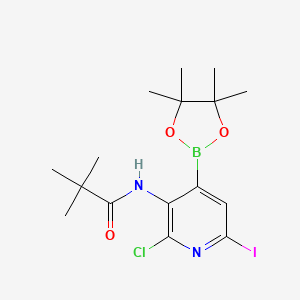
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)
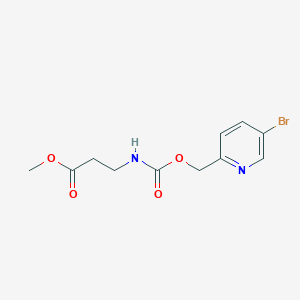
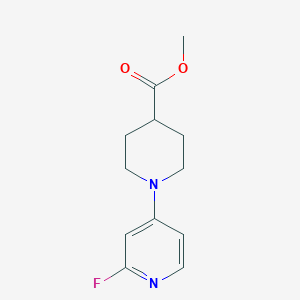
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
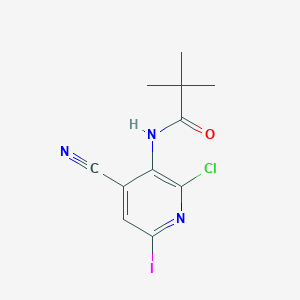
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)